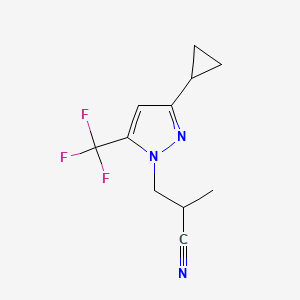

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

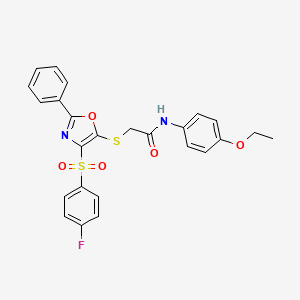

The compound “3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a cyclopropyl group and a trifluoromethyl group. The molecule also contains a nitrile group, which consists of a carbon triple-bonded to a nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, being aromatic, would contribute to the compound’s stability. The electronegative trifluoromethyl group would likely influence the compound’s reactivity and could potentially make the compound more polar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The pyrazole ring might undergo electrophilic substitution reactions, while the nitrile group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase the compound’s boiling point compared to similar-sized hydrocarbons .Wissenschaftliche Forschungsanwendungen

OLED and Luminescence Properties

3-(3-Cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)-2-methylpropanenitrile and its derivatives exhibit significant photophysical properties, making them ideal for applications in organic light-emitting diodes (OLEDs) and luminescence. Pt(II) complexes containing pyrazole chelates derived from similar trifluoromethyl pyrazole compounds have been synthesized, revealing mechanoluminescence and concentration-dependent photoluminescence in poly(methyl methacrylate) (PMMA) matrices. These complexes have been utilized in OLEDs, achieving high external quantum efficiency and power efficiencies, demonstrating their potential for developing efficient white OLEDs (Huang et al., 2013).

Antioxidant Agents

The synthesis of new fused pyrazole derivatives bearing the indole moiety, starting from compounds closely related to this compound, has been explored for their antioxidant properties. These compounds have shown promising activities, with some exhibiting better antioxidant properties than others in the series, highlighting the potential for therapeutic applications (El‐Mekabaty et al., 2016).

Antimicrobial Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antimicrobial properties. Specifically, 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines demonstrated significant inhibition of bacterial and fungal growth, with one compound showing notable efficacy. This indicates the potential of such compounds in developing new antimicrobial agents (Rao et al., 2023).

Antimycobacterial Agents

Novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids, derived from a similar synthetic pathway as this compound, have been developed and evaluated for their antimycobacterial activity. These studies have yielded promising lead compounds with significant efficacy against Mycobacterium smegmatis, offering new avenues for antimycobacterial drug development (Emmadi et al., 2015).

Cytotoxicity and Anticancer Potential

Research into trifluoromethyl-substituted pyrazole compounds, akin to this compound, has shown that these compounds exhibit cytotoxicity against certain cancer cell lines. This suggests their potential use in cancer therapy, either as therapeutic agents or as scaffolds for developing new anticancer drugs. The specific structural features of these compounds, such as the trifluoromethyl group, contribute to their biological activity, underscoring the importance of detailed structure-activity relationship studies (Bonacorso et al., 2016).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[3-cyclopropyl-5-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c1-7(5-15)6-17-10(11(12,13)14)4-9(16-17)8-2-3-8/h4,7-8H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKUFSQPQOFDSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=CC(=N1)C2CC2)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2544389.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2544391.png)

![3-[(2-chlorophenyl)methyl]-9-(2-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2544392.png)

![N-(1-cyanocyclopentyl)-2-[(3-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2544400.png)

![(3-methoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2544404.png)

![(Z)-5-(3-methoxy-4-(octyloxy)benzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2544406.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyloxolane-2-carboxamide](/img/structure/B2544407.png)

![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2544408.png)